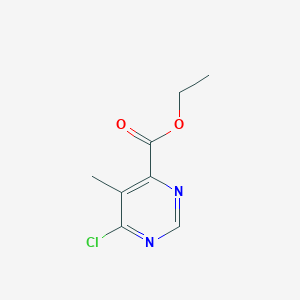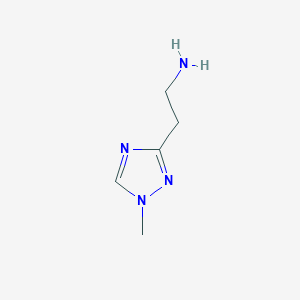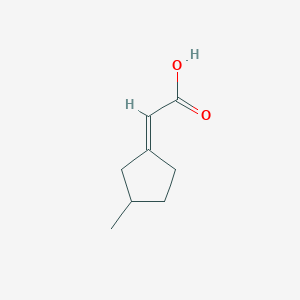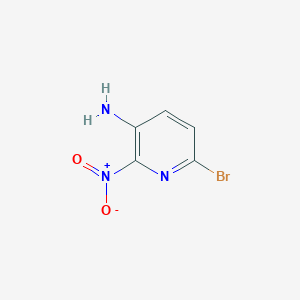![molecular formula C13H16Br2N2S B1455688 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-Dihydrobromid CAS No. 1332530-44-5](/img/structure/B1455688.png)
2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-Dihydrobromid
Übersicht
Beschreibung
The compound “2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this pyridine ring is a p-tolyl group (a benzene ring with a methyl group) and a tetrahydrothiazolo ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms). The “dihydrobromide” indicates that there are two bromide ions associated with the molecule, likely making it a salt .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridine ring, followed by the introduction of the p-tolyl and tetrahydrothiazolo groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine ring is aromatic and planar, while the tetrahydrothiazolo ring is saturated and may adopt a puckered conformation .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridine ring, which can act as a base and a nucleophile. The p-tolyl group could undergo electrophilic aromatic substitution reactions, and the tetrahydrothiazolo ring might be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a salt, it would likely be solid at room temperature and soluble in water. The presence of the aromatic pyridine and p-tolyl groups might make it soluble in organic solvents as well .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung hat aufgrund ihrer strukturellen Einzigartigkeit potenzielle Anwendungen in der pharmazeutischen Forschung. Sie kann als Vorläufer für die Synthese verschiedener bioaktiver Moleküle dienen. Ihre Bromidkomponente könnte bei der Entwicklung neuer bromierter Medikamente hilfreich sein, die häufig wegen ihrer antibakteriellen Eigenschaften eingesetzt werden .
Materialwissenschaft
In der Materialwissenschaft könnte die robuste Struktur der Verbindung zur Herstellung neuartiger Polymere oder als Ligand für metallorganische Gerüste (MOFs) genutzt werden. Diese Anwendungen könnten zu Fortschritten bei der Herstellung dauerhafterer Materialien oder im Bereich der Katalyse führen .
Analytische Chemie
Die Verbindung könnte als Standard oder Reagenz in der analytischen Chemie verwendet werden, um Substanzen innerhalb einer Mischung zu identifizieren oder zu quantifizieren. Ihre einzigartigen spektralen Eigenschaften könnten sie für den Einsatz in der Spektroskopie oder Chromatographie geeignet machen .
Biologische Studien
Forscher könnten die biologische Aktivität dieser Verbindung untersuchen, insbesondere ihre Wechselwirkung mit Enzymen oder Rezeptoren. Sie könnte ein Kandidat für die Untersuchung der Enzyminhibition oder Rezeptorbindung sein, was für das Verständnis von Krankheitsmechanismen und die Medikamentenentwicklung entscheidend ist .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie könnten Derivate dieser Verbindung auf ihr Potenzial als Pestizide oder Herbizide untersucht werden. Die Strukturanaloga könnten Eigenschaften aufweisen, die bestimmte Schädlinge oder Unkräuter beeinflussen, ohne die Kulturpflanzen zu schädigen .
Umweltwissenschaften
Diese Verbindung könnte auf ihre Umweltauswirkungen untersucht werden, insbesondere auf ihre biologische Abbaubarkeit und Toxizität. Das Verständnis dieser Aspekte ist unerlässlich, um die Umweltrisiken zu beurteilen, die mit der Verwendung solcher Chemikalien verbunden sind .
Chemische Synthese
Sie könnte als Zwischenprodukt bei der Synthese komplexer organischer Moleküle dienen. Ihre reaktiven Stellen könnten verschiedene chemische Transformationen ermöglichen, was zur Bildung verschiedener Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen führt .
Nanotechnologie
Schließlich könnte die Verbindung in der Nanotechnologie zur Konstruktion und Synthese von Nanopartikeln mit spezifischen Eigenschaften verwendet werden. Diese Nanopartikel könnten Anwendungen in der Wirkstoffabgabe, Bildgebung oder als Sensoren finden .
Wirkmechanismus
Target of Action
Similar compounds, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s worth noting that thiazolo[4,5-b]pyridines, which share a similar structure, have been reported to exhibit a broad spectrum of pharmacological activities .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S.2BrH/c1-9-2-4-10(5-3-9)13-15-11-6-7-14-8-12(11)16-13;;/h2-5,14H,6-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSMGMRCEABBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(S2)CNCC3.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)







![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)
![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)
